5-Chloro-2-(1,3-oxazol-2-YL)phenol
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Overview
Description
5-Chloro-2-(1,3-oxazol-2-YL)phenol is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a phenol group at the 2nd position of the oxazole ring. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1,3-oxazol-2-YL)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-chlorophenol with glyoxylic acid or its derivatives to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1,3-oxazol-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form oxazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products
Oxidation: Quinone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(1,3-oxazol-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,3-oxazol-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Oxazol-2-YL)phenol: Lacks the chlorine atom at the 5th position.
5-Bromo-2-(1,3-oxazol-2-YL)phenol: Contains a bromine atom instead of chlorine.
2-(1,3-Oxazol-2-YL)-4-nitrophenol: Contains a nitro group at the 4th position
Uniqueness
5-Chloro-2-(1,3-oxazol-2-YL)phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds .
Properties
Molecular Formula |
C9H6ClNO2 |
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Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-(1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-7(8(12)5-6)9-11-3-4-13-9/h1-5,12H |
InChI Key |
CWLBMMJJCWHGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C2=NC=CO2 |
Origin of Product |
United States |
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